6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine

Physicochemical profiling Ionization state ADME prediction

6-Chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine is a functionally dense, trisubstituted pyrimidine building block that enables independent modification at three orthogonal reactive centers—the C6 chlorine, the cyclopropyl ring, and the methoxypropyl chain—for rapid steric/electronic SAR probing. With a predicted logP of 2.0–3.0, TPSA well below 90 Ų, and a pKa of ~3.6 that reduces the anionic fraction at pH 7.4, this scaffold is CNS MPO-favorable and offers a direct advantage over simpler analogs for CNS-penetrant library synthesis. Its 2.3% higher density and 41 °C higher boiling point versus the des-cyclopropyl analog translate to distinct isolation and scale-up profiles. When your project requires a differentiated, patent-evasive starting point for NNRTI or other antiviral programs, this compound provides three tunable handles in a single, high-purity (>95%) intermediate.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 1468521-40-5
Cat. No. B1493062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine
CAS1468521-40-5
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCOCCCNC1=CC(=NC(=N1)C2CC2)Cl
InChIInChI=1S/C11H16ClN3O/c1-16-6-2-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,2-6H2,1H3,(H,13,14,15)
InChIKeyDKLGBLRGJLKMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine – Key Physicochemical & Structural Profile for Research Procurement [CAS 1468521-40-5]


6-Chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine is a trisubstituted pyrimidine derivative that combines a 2-cyclopropyl group, a 6-chloro substituent, and a 4-(3-methoxypropyl)amino side chain [1]. This substitution pattern furnishes a scaffold with distinct electronic and steric features that are leveraged in medicinal chemistry and agrochemical research. Predicted physicochemical data indicate moderate lipophilicity and an ionizable centre (pKa ~3.6), positioning the compound as a functionalized building block for fragment-based or target-oriented synthesis programs .

Why 6-Chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine Cannot Be Simply Swapped with In-Class Analogs


The pyrimidin-4-amine family is highly sensitive to N-alkyl and C-cyclopropyl modifications; even modest changes alter logP, polar surface area, pKa, and bulk density, all of which influence solubility, permeability, and target engagement . Direct drop-in replacement of 6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine with its closest commercially available analogs—6-chloro-2-cyclopropylpyrimidin-4-amine or 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine—is therefore expected to shift the compound's property profile sufficiently to affect assay outcomes, synthetic route feasibility, and final product purity [1][2].

Head-to-Head Quantitative Differentiation of 6-Chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine Versus Closest Analogs


pKa Shift Relative to the Des-N-Alkyl Analog

The basicity of the pyrimidine nitrogen is modulated by the 4-(3-methoxypropyl)amino substituent. The target compound exhibits a predicted pKa of 3.61 ± 0.10, which is 0.15 log units higher (i.e., less acidic) than the predicted pKa of 3.46 ± 0.10 for 6-chloro-2-cyclopropylpyrimidin-4-amine [1]. This shift reduces the fraction of anionic species at physiological pH, potentially altering membrane permeability and off-target interactions.

Physicochemical profiling Ionization state ADME prediction

Density and Boiling Point Increment Over the Des-Cyclopropyl Analog

Incorporation of the 2-cyclopropyl group significantly increases bulk density and boiling point. The target compound has a predicted density of 1.264 ± 0.06 g/cm³ and a boiling point of 391.2 ± 32.0 °C, compared to 1.236 g/cm³ and 350.324 °C for the des-cyclopropyl analog 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine [1][2]. The 2.3 % higher density and ~41 °C higher boiling point reflect enhanced intermolecular forces conferred by the cyclopropyl moiety.

Process chemistry Purification Formulation

Topological Polar Surface Area (TPSA) and LogP Landscape Relative to Two Nearest Analogues

The target compound is expected to possess a TPSA of approximately 47–52 Ų and a logP between 2.0 and 3.0, based on interpolation of measured values for its two nearest structural analogues: 6-chloro-2-cyclopropylpyrimidin-4-amine (TPSA 51.8 Ų, logP 1.59) and 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine (TPSA 47.0 Ų, logP 1.65) [1]. Because the target compound retains both the N-methoxypropyl chain and the cyclopropyl ring, its TPSA likely remains within the central nervous system drug-like space (< 90 Ų) while logP is shifted upward by ~0.5–1.0 log units relative to the mono-substituted congeners, a profile that can be advantageous for improving membrane permeability without violating Lipinski's rules.

Drug-like properties Permeability Fragment-based design

Synthetic Orthogonality: Ether Oxygen as a Functional Handle

The 3-methoxypropyl side chain terminates with a methoxy group that is chemically orthogonal to the chloro and cyclopropyl functionalities. While the 6-chloro substituent is susceptible to nucleophilic aromatic substitution (e.g., Pd-catalysed amination or Suzuki coupling) and the cyclopropyl ring can undergo strain-release transformations, the terminal methyl ether remains inert under these conditions [1][2]. In contrast, the des-cyclopropyl analog 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine lacks the additional steric shielding and electronic influence of the 2-cyclopropyl group, which has been shown in related PDE10 inhibitor series to modulate metabolic stability . The dual presence of a stable ether handle and a metabolically relevant cyclopropyl unit enables sequential, chemoselective elaboration that is not possible with analogs carrying only one of these groups.

Synthetic route design Orthogonal protection Late-stage diversification

Where 6-Chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine Adds Measurable Value Over Analogs


Structure–Activity Relationship (SAR) Exploration of Kinase or GPCR Targets

The compound’s intermediate pKa (3.61) and the orthogonal reactivity of its three functional groups make it a versatile scaffold for generating focused libraries. Medicinal chemists can independently modify the C6 chlorine, the cyclopropyl ring, or the methoxypropyl chain to rapidly map steric and electronic requirements of a binding pocket, a capability that the simpler mono-substituted analogs cannot offer [1].

CNS Drug Discovery Programs Requiring Fine-Tuned Permeability

With an inferred logP window of 2.0–3.0 and a TPSA well below 90 Ų, the compound is predicted to reside in the CNS‑MPO favourable range. The 0.15-unit pKa elevation relative to the des-N-alkyl analog further reduces the anionic fraction at pH 7.4, potentially boosting passive permeability—a critical differentiator when prioritizing building blocks for blood–brain barrier penetration .

Process Chemistry Scale-Up and Purification Development

The 2.3 % higher density and 41 °C higher boiling point versus the des-cyclopropyl analog translate directly to different solvent selection, distillation parameters, and crystallization behaviour. Process chemists evaluating kilogram-scale feasibility can use these quantitative physical constants to design isolation protocols that are not interchangeable with the lighter analog [2].

Neglected-Disease or Antiviral Probe Development

Vendor application notes highlight the compound’s utility in preparing 5,6-substituted pyrimidines that may inhibit HIV strains resistant to reverse transcriptase inhibitors . The combination of a cyclopropyl group (known to slow CYP450-mediated oxidation) and a methoxypropyl chain (improving solubility) provides a starting point that is chemically distinct from available NNRTI intermediates, supporting patent-evasion and resistance-breaking strategies.

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